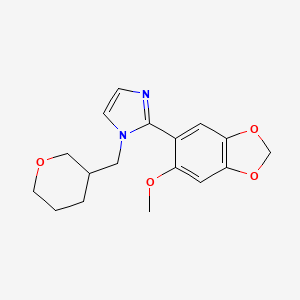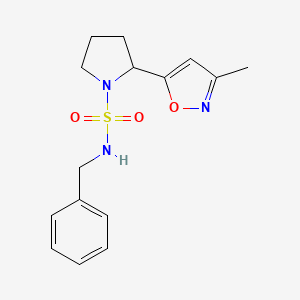![molecular formula C18H12IN3O B5352471 2-(4-iodophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5352471.png)
2-(4-iodophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-iodophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol, also known as IPPP, is a chemical compound with potential applications in scientific research. It belongs to the pyrazolo[1,5-a]pyrimidine family of compounds, which have been found to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of 2-(4-iodophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of specific enzymes or signaling pathways. For example, this compound has been shown to inhibit the activity of certain kinases, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation by decreasing the production of inflammatory cytokines. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to exhibit antibacterial activity by disrupting bacterial cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-iodophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol in lab experiments is its potential to exhibit multiple biological activities, making it a versatile compound for studying various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(4-iodophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol. One area of focus could be the development of more efficient synthesis methods for this compound, which could increase its availability for research purposes. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in various disease models. Finally, this compound could be further developed as a fluorescent probe for imaging applications, which could have important implications for diagnostic and therapeutic purposes.
Synthesemethoden
2-(4-iodophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol can be synthesized through a multi-step process involving the reaction of 4-iodoaniline with ethyl 2-oxoacetate to form 2-(4-iodophenyl)acetoacetamide. This intermediate can then be reacted with phenylhydrazine to form 2-(4-iodophenyl)-5-phenylpyrazoline, which can be further reacted with formic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-iodophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol has been found to exhibit potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation in animal models, and exhibit antibacterial activity against various strains of bacteria. This compound has also been studied for its potential use as a fluorescent probe for imaging applications.
Eigenschaften
IUPAC Name |
2-(4-iodophenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12IN3O/c19-14-8-6-13(7-9-14)16-10-17-20-15(11-18(23)22(17)21-16)12-4-2-1-3-5-12/h1-11,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRIKRNYMPHMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C=C(N3)C4=CC=C(C=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-({(2R,5S)-5-[(4-methoxypyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)piperidine-4-carboxylic acid](/img/structure/B5352388.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-{[2-(2-thienyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B5352407.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1-(4-fluorophenyl)-N,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5352415.png)
![3,4-dimethoxy-N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5352421.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5352424.png)
![1'-benzyl-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5352438.png)
![3-[(3-bromophenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B5352450.png)
![N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5352455.png)
![{1'-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B5352456.png)
![methyl 3-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B5352465.png)

![2-methyl-2-phenyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]propanamide](/img/structure/B5352479.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5352486.png)

